Tonabersat is an anti-migraine agent. It binds to connexin43 hemichannels and inhibits ATP release in vitro during injury and reperfusion in a dose-dependent manner. This inhibition blocks trigeminal ganglion neuronal-satellite glial cell signaling and cortical spreading depression, a trigger of migraine pain. In vivo, tonabersat (10 mg/kg) increases the seizure threshold in maximal electroshock seizure threshold (MEST) mice and rats (143 and 1192%, respectively) and completely blocks neurogenic plasma extravasation, a marker of migraine pain, in a rat trigeminal nerve migraine model. Formulations containing tonabersat are in clinical trials for acute treatment of migraine. Tonabersat, also known as SB-220453, is gap-junction modulator for the prevention of migraine. Migraine is a common, recurrent, primary headache disorder associated with significant morbidity as well as high direct and indirect costs.
Related Compounds
Quinine
Compound Description: Quinine is a naturally occurring alkaloid with antimalarial, antipyretic, and analgesic properties. It is known to inhibit cortical spreading depression (CSD) [].
Relevance: Quinine's ability to inhibit CSD, a phenomenon implicated in migraine aura, suggests a possible mechanism of action for Tonabersat, which also inhibits CSD []. This shared activity suggests a potential structural or mechanistic relationship between the two compounds.
Quinidine
Compound Description: Quinidine is a Class I antiarrhythmic agent and a stereoisomer of quinine. Like quinine, quinidine has been shown to inhibit CSD [].
Mefloquine
Compound Description: Mefloquine is a quinoline-methanol derivative primarily used as an antimalarial drug. It shares structural similarities with quinine and quinidine and has demonstrated efficacy in inhibiting CSD [].
Relevance: As a quinine derivative that also inhibits CSD, mefloquine further supports the potential involvement of neuronal connexin36 channels in CSD propagation, a mechanism possibly targeted by Tonabersat []. The shared structural features among quinine, quinidine, and mefloquine provide valuable insights for understanding the pharmacophore responsible for CSD inhibition and its potential relationship to Tonabersat's structure.
Sumatriptan
Compound Description: Sumatriptan is a triptan drug commonly used for the acute treatment of migraine attacks. It acts as a selective serotonin 5-HT1B/1D receptor agonist. Unlike Tonabersat, sumatriptan did not demonstrate efficacy in preventing migraine with aura in clinical trials [, ].
Relevance: While both sumatriptan and Tonabersat have been investigated for migraine treatment, they differ in their mechanisms of action and clinical efficacy profiles. Sumatriptan's primary effect is on the vasoconstriction of cranial blood vessels, while Tonabersat targets CSD and gap junction communication [, , ]. This difference highlights the complexity of migraine pathophysiology and the need for diverse therapeutic approaches. Additionally, the fact that sumatriptan did not exhibit the same preventive effect on aura as Tonabersat further underscores the potential importance of targeting CSD and gap junctions in migraine with aura management [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-(4-cyclohexyl-1-naphthyl)propanoic acid is a member of the class of naphthalenes that is propionic acid in which one of the alpha-hydrogens is replaced by a 4-cyclohexyl-1-naphthyl group. It is a monocarboxylic acid and a member of naphthalenes. It is functionally related to a propionic acid.
VEL-0230, also known as NC-2300, is a potent cathespin K inhibitor. VEL-0230 has dual-acting properties that both stimulates bone formation and inhibits loss. VEL-0230 is being studied preclinically for the treatment of diseases involving bone mineral disorders such as bone loss related to multiple myeloma, osteoporosis, bone metastases, and rheumatoid arthritis. Velcura Therapeutics is currently being developed by Velcura Therapeutics. Given VEL- 0230's promotion of bone formation, inhibition of bone loss and reduction of calcium levels, Velcura has chosen Myeloma as its lead indication, as the bone fragility, bone pain, high calcium levels and eventual kidney involvement present serious medical and quality of life issues to affected patients.
Veledimex has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma. Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand, that can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS). Upon administration of veledimex, this agent specifically binds to the EcR located on the separately administered RTS, which includes two fusions proteins: Gal4-EcR, which contains a modified ecdysone receptor (EcR) fused with the DNA binding domain of the yeast Gal4 transcription factor, and VP16-RXR, which contains a chimeric retinoid X receptor (RXR) fused with the transcription activation domain of the viral protein VP16 of herpes simplex virus type 1 (HSV1). The fusion proteins form inactive, unstable and unproductive heterodimers in the absence of veledimex. In the presence of veledimex, the protein heterodimer changes to a stable conformation, forming an active transcription factor complex, which can bind to the inducible promoter, thereby allowing the induction of controlled transcription of the target gene.
Velaresol, also known as BW12C or BW12C79, is a oxyhaemoglobin stabilizer. Velaresol stabilizes oxyhaemoglobin also protect sickle cells against calcium-mediated dehydration.Velaresol causes a reversible left-shift of the oxygen saturation curve (OSC) and tissue hypoxia.